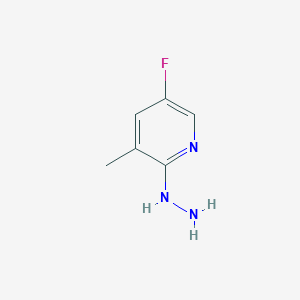

5-Fluoro-2-hydrazinyl-3-methylpyridine

Description

5-Fluoro-2-hydrazinyl-3-methylpyridine is a fluorinated pyridine derivative featuring a hydrazinyl group at position 2 and a methyl group at position 2. It is synthesized via a reaction between 5-fluoro-2-hydrazinyl-3-methylpyridine and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol (EtOH) under reflux (80°C, 12 hours), using triethylamine (TEA) as a base. Purification by silica gel column chromatography yields the product with an 81.8% efficiency, as confirmed by LCMS (ESI) m/z M+1: 317.9 .

Properties

CAS No. |

1314960-42-3 |

|---|---|

Molecular Formula |

C6H8FN3 |

Molecular Weight |

141.15 g/mol |

IUPAC Name |

(5-fluoro-3-methylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8FN3/c1-4-2-5(7)3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) |

InChI Key |

HMTJVMXJVSCPMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1NN)F |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

5-Fluoro-2-hydrazinylpyridine Dihydrochloride

2-Amino-5-fluoro-6-methylpyridine

- Structure: Amino group at position 2, methyl at position 4.

- Key Differences: The amino group is less reactive than hydrazinyl, limiting its utility in condensation reactions. Similarity score: 0.77 (CAS data) .

5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one

- Structure: Hydrazinylidene group fused to an indolinone core.

- Synthesis : Prepared by reacting phenylhydrazine with isatin derivatives .

- Key Differences: The indolinone scaffold confers anti-HIV and antimicrobial activities, unlike the simpler pyridine backbone of the target compound . Intramolecular hydrogen bonds (N–H⋯O) stabilize its crystal structure .

Comparison with Fluorinated Pyrimidine Derivatives

While 5-fluoro-2-hydrazinyl-3-methylpyridine is a pyridine, fluorinated pyrimidines like 5-fluoro-2′-deoxyuridine (FUDR) and its derivatives are structurally distinct but share fluorine’s electron-withdrawing effects:

- Biological Activity: FUDR inhibits thymidylate synthase, crucial in DNA synthesis, whereas the target compound’s biological role is underexplored . Lipophilic prodrugs of FUDR (e.g., 3',5'-dioctanoyl-FUDR) show selective anticancer effects in hepatic tumors .

- Pharmacokinetics :

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Efficiency : The target compound’s high yield (81.8%) contrasts with the multi-step synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, which requires boronic acid coupling .

- Reactivity: The hydrazinyl group enables condensation reactions (e.g., with ketones or aldehydes), a feature absent in amino- or methoxy-substituted analogs .

- Biological Potential: While fluoropyrimidines like FUDR are well-established in oncology, the target compound’s hydrazinyl group may position it as a precursor for anticancer or antimicrobial agents, pending further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.